molecular formula C42H76NO8P B1263289 [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

Cat. No.: B1263289
M. Wt: 754 g/mol
InChI Key: SRQSAJRUMDQMMS-NLDJLLEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate, also known as 1-Arachidonoyl-2-myristoyl-sn-glycero-3-phosphocholine, is a type of phosphatidylcholine. Phosphatidylcholines are a class of phospholipids that incorporate choline as a headgroup. They are a major component of biological membranes and play a crucial role in membrane structure and function .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate typically involves the esterification of glycerophosphocholine with myristic acid (14:0) and arachidonic acid (20:4(5Z,8Z,11Z,14Z)). This process can be carried out using various catalysts and under specific reaction conditions to ensure the correct attachment of fatty acids to the glycerol backbone .

Industrial Production Methods

Industrial production of phosphatidylcholines, including this compound, often involves extraction from natural sources such as egg yolk or soybeans. The extracted phosphatidylcholines are then purified and modified to obtain the desired fatty acid composition .

Chemical Reactions Analysis

Types of Reactions

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.

    Hydrolysis: Phospholipases A2 and C are commonly used enzymes for hydrolyzing phosphatidylcholines.

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of [(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate involves its incorporation into cell membranes, where it influences membrane fluidity and curvature. The arachidonic acid moiety can be released by phospholipase A2 and further metabolized into eicosanoids, which are signaling molecules involved in inflammation and other physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate is unique due to its specific fatty acid composition, which influences its physical properties and biological functions. The presence of arachidonic acid makes it particularly important in the context of inflammation and cell signaling .

Properties

Molecular Formula

C42H76NO8P

Molecular Weight

754 g/mol

IUPAC Name

[(2R)-2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate

InChI

InChI=1S/C42H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-22-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-17-15-13-11-9-7-2/h14,16,19-20,22-23,27,29,40H,6-13,15,17-18,21,24-26,28,30-39H2,1-5H3/b16-14-,20-19-,23-22-,29-27-/t40-/m1/s1

InChI Key

SRQSAJRUMDQMMS-NLDJLLEISA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC

Canonical SMILES

CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC

physical_description

Solid

Origin of Product

United States

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